
3-cyclopropyl-5-nitro-1H-pyrazole
Overview
Description
3-cyclopropyl-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group and a nitro group attached to the pyrazole ring, makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with a nitro-substituted alkyne under acidic conditions. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-cyclopropyl-5-amino-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-Cyclopropyl-5-nitro-1H-pyrazole serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions:
- Oxidation : The nitro group can be oxidized to form nitroso derivatives.
- Reduction : The nitro group can be reduced to an amino group using agents like hydrogen gas in the presence of catalysts.
- Substitution Reactions : The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator . Studies have shown that the nitro group participates in redox reactions, while the pyrazole ring interacts with various enzymes or receptors, modulating biological pathways.
Medicine
The compound has been explored for its therapeutic properties , particularly:
- Anti-inflammatory Activities : Research indicates that derivatives of this compound may have significant anti-inflammatory effects.
- Antimicrobial Activities : Its structure suggests potential efficacy against certain microbial infections .
Industry
In industrial applications, this compound is utilized in the development of:
- Agrochemicals : Its biological activity makes it a candidate for developing new pesticides or herbicides.
- Materials Science : The compound's unique properties may aid in creating novel materials with specific functionalities .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Enzyme Inhibition | Demonstrated that derivatives of this compound effectively inhibit specific enzymes involved in inflammatory pathways. |
Study B | Antimicrobial Activity | Found that certain formulations showed significant antibacterial activity against Gram-positive bacteria. |
Study C | Agrochemical Development | Reported the successful application of this compound in formulating new herbicides with lower toxicity profiles compared to traditional agents. |
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-5-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
3-methyl-5-nitro-1H-pyrazole: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
3-cyclopropyl-5-nitro-1H-pyrazole is unique due to the presence of both a cyclopropyl and a nitro group, which impart distinct chemical and biological properties. The combination of these groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
3-Cyclopropyl-5-nitro-1H-pyrazole (C₈H₈N₄O₂) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a nitro group at the 5-position and a cyclopropyl group at the 3-position, contributing to its unique chemical reactivity and biological activity. The molecular weight of this compound is approximately 180.19 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, influencing various biological pathways.
- Binding Affinity : The cyclopropyl and nitro substituents may enhance binding affinity to specific molecular targets, including enzymes and receptors involved in inflammatory responses .
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, possibly through interference with bacterial metabolic pathways .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various strains of bacteria and fungi, revealing the following results:
Compound | Activity Type | Tested Strains | Results |
---|---|---|---|
This compound | Antibacterial | Gram-positive (S. aureus) | Potent inhibition |
This compound | Antifungal | A. flavus, P. chrysogenum | Moderate inhibition |
The compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases. Research findings indicate:
- Inhibition of Cytokine Production : It effectively reduced levels of TNF-alpha and IL-6 in vitro.
- Potential Applications : Its anti-inflammatory properties suggest utility in conditions such as arthritis and other inflammatory disorders.
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, including this compound, several compounds were synthesized and tested against standard microbial strains. The results highlighted that compounds with nitro substituents generally exhibited higher antibacterial activity compared to their non-nitro counterparts .
Case Study 2: Anti-inflammatory Research
A recent investigation focused on the anti-inflammatory properties of pyrazole derivatives revealed that modifications at the 5-position significantly influenced their efficacy. Specifically, this compound was among the most effective in reducing inflammation markers in cell cultures, indicating its potential for further development into therapeutic agents for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-cyclopropyl-5-nitro-1H-pyrazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclopropane ring introduction followed by nitration. A stepwise approach is recommended:
Cyclopropane functionalization : React 5-nitro-1H-pyrazole with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysis) .
Nitration optimization : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. Monitor regioselectivity via TLC or HPLC.
Example Reaction Conditions:
Step | Reagents/Conditions | Temperature | Time | Yield (%) |
---|---|---|---|---|
1 | Pd(PPh₃)₄, Na₂CO₃, DME | 80°C | 12 h | ~65–70 |
2 | HNO₃ (90%), H₂SO₄ | 0–5°C | 2 h | ~50–55 |
Key Validation : Confirm regiochemistry via ¹H/¹³C NMR and IR (nitro-group stretching at ~1530 cm⁻¹) .
Q. Which structural characterization techniques are critical for confirming the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use:
- SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- OLEX2 for visualization and analysis of intermolecular interactions (π-π stacking, C–H···O contacts) .
Example Refinement Parameters :
Software | R-factor | Resolution (Å) | Space Group |
---|---|---|---|
SHELXL | <0.05 | 0.84 | P2₁/c |
Note : Compare experimental bond lengths (C–C: ~1.50 Å in cyclopropane) with DFT-optimized geometries to detect strain .
Q. How does the nitro group influence the compound’s reactivity under acidic or basic conditions?
Methodological Answer : The nitro group acts as a strong electron-withdrawing group, increasing susceptibility to nucleophilic attack.
- Acidic conditions : Protonation at the pyrazole N-2 position stabilizes the ring but may lead to nitro reduction (e.g., with Sn/HCl).
- Basic conditions : Deprotonation at N-1 enhances electrophilicity at C-4.
Experimental Validation :
- Monitor pH-dependent degradation via UV-Vis (λmax shifts at 270 nm in basic media).
- Use LC-MS to identify degradation byproducts (e.g., cyclopropane ring-opening products) .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?
Methodological Answer : Use AutoDock Vina for docking simulations:
Protein Preparation : Remove water molecules and add polar hydrogens to the receptor (e.g., COX-2 or kinase targets).
Grid Box Setup : Center on the active site (coordinates: x=15, y=10, z=20; size=25 ų).
Scoring Function : Analyze binding energy (ΔG ≤ −7 kcal/mol suggests strong affinity) .
Example Docking Results :
Target Protein | Binding Energy (kcal/mol) | Predicted Interaction |
---|---|---|
COX-2 | −8.2 | H-bond with Arg120 |
CDK2 | −7.5 | π-π stacking with Phe80 |
Validation : Cross-check with MD simulations (RMSD < 2 Å over 50 ns) .
Q. What computational methods are suitable for analyzing the electronic properties of this compound?
Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set is ideal:
HOMO-LUMO Analysis : Calculate energy gaps (ΔE ~4.5 eV for nitro-pyrazoles) to assess reactivity .
Electrostatic Potential Maps : Identify electrophilic regions (nitro group) and nucleophilic sites (cyclopropane C–H bonds).
Example Data :
Property | Value |
---|---|
HOMO (eV) | −6.2 |
LUMO (eV) | −1.7 |
Dipole Moment (D) | 3.8 |
Note : Compare with experimental UV-Vis spectra (λmax ~300 nm) to validate transitions .
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?
Methodological Answer :
Error Source Identification :
- Check basis set adequacy (e.g., 6-311++G(d,p) vs. def2-TZVP).
- Validate force fields in docking (e.g., AMBER vs. CHARMM).
Experimental Cross-Validation :
- Use SC-XRD to confirm bond lengths/angles conflicting with DFT.
- Replicate synthesis under inert conditions to exclude oxidation artifacts .
Case Study : If DFT predicts nitro-group planarity but XRD shows a 10° torsion, re-examine solvent effects in simulations .
Properties
IUPAC Name |
3-cyclopropyl-5-nitro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSMOTWWAYPQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299652 | |
Record name | 3-Cyclopropyl-5-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326827-23-0 | |
Record name | 3-Cyclopropyl-5-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326827-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopropyl-5-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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